
N-Boc-aminomalamido-N,N'-Diacetic di-tert-Butyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Boc-aminomalamido-N,N’-Diacetic di-tert-Butyl Ester is a compound with the molecular formula C20H35N3O8 and a molecular weight of 445.51 g/mol. It is a white crystalline solid that is soluble in chloroform and dichloromethane. This compound is primarily used in organic synthesis as a building block.
Méthodes De Préparation
The synthesis of N-Boc-aminomalamido-N,N’-Diacetic di-tert-Butyl Ester involves the protection of amines using di-tert-butyl dicarbonate (Boc2O) under specific reaction conditions . The reaction typically occurs in the presence of a catalyst such as Amberlyst-15 in ethanol, which can be easily separated and reused . The process ensures high chemoselectivity, preventing the formation of side products .
Analyse Des Réactions Chimiques
N-Boc-aminomalamido-N,N’-Diacetic di-tert-Butyl Ester undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the Boc-protected amine group can be replaced by other nucleophiles.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Oxidation and Reduction:
Applications De Recherche Scientifique
N-Boc-aminomalamido-N,N’-Diacetic di-tert-Butyl Ester is used in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Peptide Synthesis: The compound is used in the protection of amine groups in amino acids and peptides, facilitating the synthesis of peptides without racemization.
Medicinal Chemistry: It is employed in the development of pharmaceutical compounds due to its stability and ease of deprotection.
Mécanisme D'action
The mechanism of action of N-Boc-aminomalamido-N,N’-Diacetic di-tert-Butyl Ester involves the protection of amine groups through the formation of a Boc-protected amine. This protection prevents unwanted side reactions during synthesis and can be easily removed under acidic conditions to yield the free amine . The compound’s stability and resistance to racemization make it valuable in multistep synthesis processes .
Comparaison Avec Des Composés Similaires
N-Boc-aminomalamido-N,N’-Diacetic di-tert-Butyl Ester is unique due to its high chemoselectivity and stability. Similar compounds include:
N-Boc-protected Amino Acids: These compounds also use the Boc group for amine protection but may differ in their specific applications and stability.
N-Boc-protected Peptides: These are used in peptide synthesis and share similar properties with N-Boc-aminomalamido-N,N’-Diacetic di-tert-Butyl Ester.
Propriétés
IUPAC Name |
tert-butyl 2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-3-oxopropanoyl]amino]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35N3O8/c1-18(2,3)29-12(24)10-21-15(26)14(23-17(28)31-20(7,8)9)16(27)22-11-13(25)30-19(4,5)6/h14H,10-11H2,1-9H3,(H,21,26)(H,22,27)(H,23,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTNMZRQXGAMGBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CNC(=O)C(C(=O)NCC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35N3O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
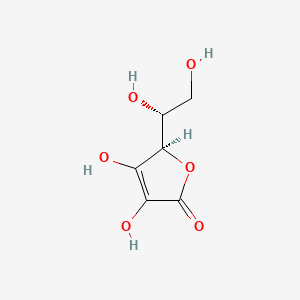
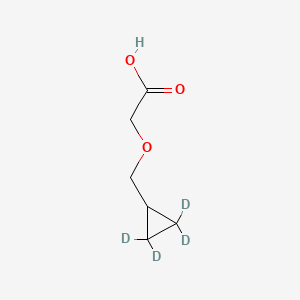

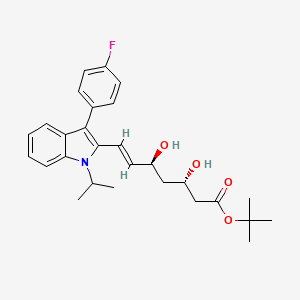
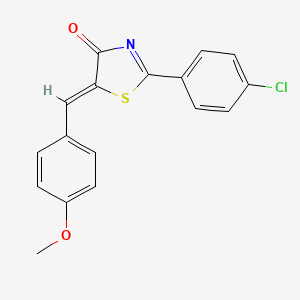
![tert-Butyl 3-(3-bromopropyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B585177.png)
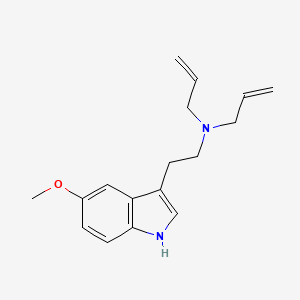
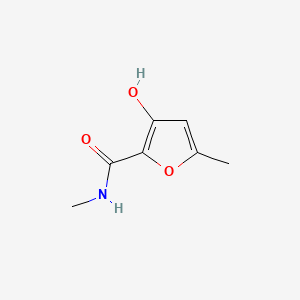
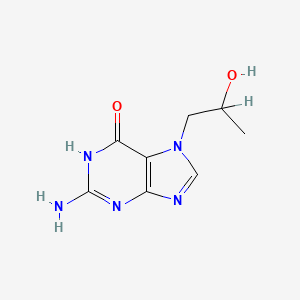
![N-[(2-Chloro-6-nitrophenyl)methyl]glycine Ethyl Ester](/img/structure/B585184.png)


